molecular formula C22H38N2O2 B10965254 3-cyclopentyl-N-{[1-(3-cyclopentylpropanoyl)piperidin-4-yl]methyl}propanamide

3-cyclopentyl-N-{[1-(3-cyclopentylpropanoyl)piperidin-4-yl]methyl}propanamide

Cat. No.: B10965254
M. Wt: 362.5 g/mol
InChI Key: CYIKCHZYTGBPPV-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-{[1-(3-cyclopentylpropanoyl)piperidin-4-yl]methyl}propanamide is a complex organic compound with a unique structure that includes cyclopentyl groups, a piperidine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-{[1-(3-cyclopentylpropanoyl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of the cyclopentylpropanoyl precursor. This precursor is then reacted with piperidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-{[1-(3-cyclopentylpropanoyl)piperidin-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-cyclopentyl-N-{[1-(3-cyclopentylpropanoyl)piperidin-4-yl]methyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-{[1-(3-cyclopentylpropanoyl)piperidin-4-yl]methyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopentyl-N-{[1-(3-cyclopentylpropanoyl)piperidin-4-yl]methyl}propanamide is unique due to its specific combination of cyclopentyl groups and a piperidine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H38N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

3-cyclopentyl-N-[[1-(3-cyclopentylpropanoyl)piperidin-4-yl]methyl]propanamide

InChI

InChI=1S/C22H38N2O2/c25-21(11-9-18-5-1-2-6-18)23-17-20-13-15-24(16-14-20)22(26)12-10-19-7-3-4-8-19/h18-20H,1-17H2,(H,23,25)

InChI Key

CYIKCHZYTGBPPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)NCC2CCN(CC2)C(=O)CCC3CCCC3

Origin of Product

United States

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